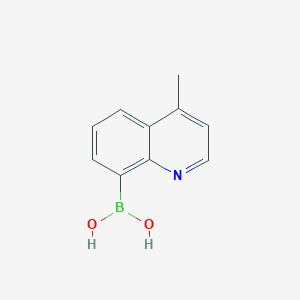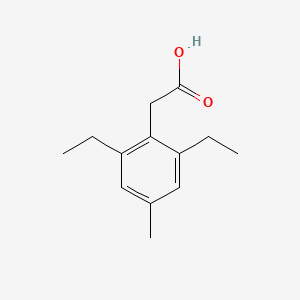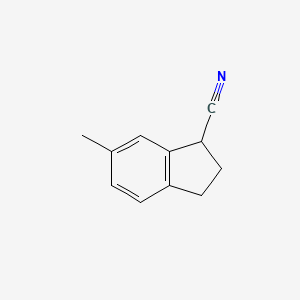
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2,3-dihydro-1H-indene-1-carbonitrile, also known as MDIC, is a compound that has been studied for its potential medical applications. It is a heterocyclic compound containing a five-membered ring with a carbon atom and a nitrogen atom at opposite ends of the ring. MDIC has a variety of interesting properties, including its ability to act as an inhibitor of certain enzymes, its potential to act as a prodrug, and its potential to bind to certain proteins.
作用机制
The mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is complex and not fully understood. It is believed that this compound binds to the active site of the enzyme COX-2, thereby inhibiting its activity. This compound also binds to certain proteins, which can modulate the activity of those proteins. This compound can also act as a prodrug, which can be used to deliver drugs to specific target sites in the body.
Biochemical and Physiological Effects
This compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is important for the production of inflammatory mediators. Inhibition of COX-2 can be beneficial in the treatment of inflammation and pain. This compound has also been studied for its potential to act as a prodrug, which can be used to deliver drugs to specific target sites in the body. This compound has also been studied for its potential to bind to certain proteins, which can be used to modulate the activity of certain proteins.
实验室实验的优点和局限性
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile is a relatively simple compound to synthesize, and the reaction can be carried out in a laboratory setting. However, the reaction requires a base to catalyze the formation of the five-membered ring, and the reaction is usually carried out in an aqueous solution. Additionally, the mechanism of action of this compound is not fully understood, so further research is needed to better understand its effects.
未来方向
Future research should focus on understanding the mechanism of action of 6-methyl-2,3-dihydro-1H-indene-1-carbonitrile and its potential medical applications. Additionally, further research should be done to investigate the potential of this compound as a prodrug and its ability to bind to certain proteins. Additionally, further research should be done to investigate the potential of this compound as an inhibitor of other enzymes. Finally, further research should be done to investigate the potential of this compound as an anti-inflammatory agent.
合成方法
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile can be synthesized from the reaction of 2-methyl-3-indenol with cyanogen bromide in the presence of a base. The reaction proceeds via a Michael addition, followed by a nucleophilic substitution to form the desired product. The reaction requires a base to catalyze the formation of the five-membered ring, and the reaction is usually carried out in an aqueous solution. The reaction is relatively simple and can be carried out in a laboratory setting.
科学研究应用
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile has been studied for its potential medical applications, including its ability to act as an inhibitor of certain enzymes. This compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is important for the production of inflammatory mediators. Inhibition of COX-2 can be beneficial in the treatment of inflammation and pain. This compound has also been studied for its potential to act as a prodrug, which can be used to deliver drugs to specific target sites in the body. This compound has also been studied for its potential to bind to certain proteins, which can be used to modulate the activity of certain proteins.
属性
IUPAC Name |
6-methyl-2,3-dihydro-1H-indene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-2-3-9-4-5-10(7-12)11(9)6-8/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPNTWIBLREJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)
![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)


![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)

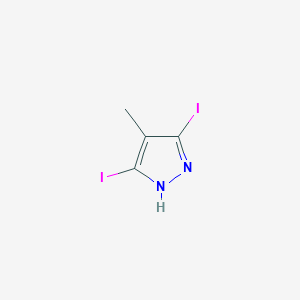

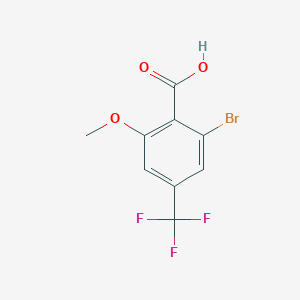
![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)
